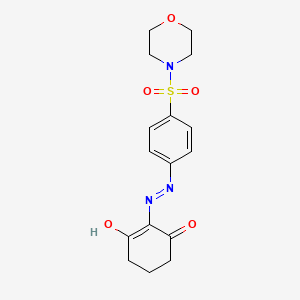

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione” is a chemical compound . It is used in the synthesis of hydrazone-based chemosensor assemblies for zinc .

Synthesis Analysis

The synthesis of hydrazone-based chemosensor assemblies for zinc is detailed using established and simple synthetic pathways . The coordination properties and photo physical response of new, easy-to-prepare and highly selective compounds have been examined .Molecular Structure Analysis

The molecular structure of this compound has been studied using the density functional method (B3LYP) invoking the 6-31G basis set . The energies of the highest occupied molecular (HOMO) orbital and lowest unoccupied (LUMO) molecular orbital have been predicted .Chemical Reactions Analysis

This compound exhibits higher selectivity for Zn2+ over other metal ions in an aqueous ethanol medium . The sensors are highly selective and sensitive towards Zn2+ in the presence of competing ions, even in lower concentrations .Scientific Research Applications

- MHCHD derivatives have been synthesized as fluorescent chemosensors specifically for detecting Zn²⁺ ions. These sensors exhibit high selectivity for Zn²⁺ over other metal ions in an aqueous ethanol medium .

- MHCHD compounds have been evaluated for their cytotoxic effects on KB cell lines. These compounds exhibit inhibitory properties against cancer proteins, including 4LRH, 4EKD, 4GIW, and 4L9K .

Fluorescent Chemosensors for Zn²⁺ Ions

Inhibition of KB Cancer Cell Growth

DFT Studies and Molecular Structure Prediction

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione are Zn2+ ions and cancer proteins such as 4LRH, 4EKD, 4GIW, and 4L9K . These targets play crucial roles in various biological processes, including cell growth and division.

Mode of Action

This compound acts as a fluorescent chemosensor for Zn2+ ions and an inhibitor for cancer proteins . It selectively binds to Zn2+ ions over other metal ions in an aqueous ethanol medium . Additionally, it inhibits the growth of KB cell lines .

Pharmacokinetics

Its selectivity for zn2+ ions and cancer proteins suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of the growth of KB cell lines . This suggests that it may have potential applications in cancer treatment.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it exhibits higher selectivity for Zn2+ ions over other metal ions in an aqueous ethanol medium

properties

IUPAC Name |

3-hydroxy-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14-2-1-3-15(21)16(14)18-17-12-4-6-13(7-5-12)25(22,23)19-8-10-24-11-9-19/h4-7,20H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFZPXVSLNNCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)

![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)

![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)